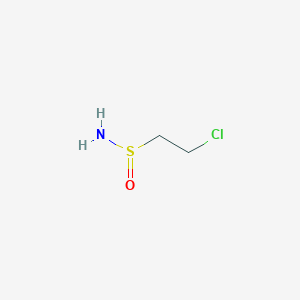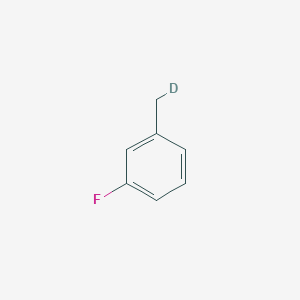
N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine: is a synthetic compound that combines the properties of biotin and a polyethylene glycol (PEG) linker. The compound is characterized by the presence of a biotin moiety, a Boc-protected amine, and a PEG chain. This unique structure makes it useful in various biochemical and biotechnological applications, particularly in the field of molecular biology and drug delivery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Coupling with biotin: The Boc-protected amine is then coupled with biotin using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
PEGylation: The biotinylated compound is then reacted with a PEG linker, such as 4,7,10-trioxa-1,13-tridecanediamine, under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Biotinylation Reactions: The biotin moiety can participate in biotin-avidin interactions, which are widely used in biochemical assays.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.
Biotin-Avidin Interaction: Avidin or streptavidin in buffered solutions.
Major Products Formed:
Deprotected Amine: Removal of the Boc group yields the free amine.
Biotinylated Complexes: Formation of biotin-avidin or biotin-streptavidin complexes.
Applications De Recherche Scientifique
Chemistry:
Cross-Linking Reagent: Used in the synthesis of bioconjugates and cross-linked polymers.
Linker in Drug Delivery: The PEG linker enhances solubility and stability of drug molecules.
Biology:
Protein Labeling: Biotinylation of proteins for detection and purification.
Cell Imaging: Used in fluorescent labeling of cells for imaging studies.
Medicine:
Targeted Drug Delivery: Biotin-PEG conjugates are used for targeted delivery of therapeutics to specific cells or tissues.
Diagnostic Assays: Utilized in the development of diagnostic assays for detecting biomolecules.
Industry:
Biotechnology: Employed in the production of biotinylated enzymes and antibodies.
Pharmaceuticals: Used in the formulation of biotinylated drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine involves its ability to form stable complexes with avidin or streptavidin. The biotin moiety binds with high affinity to avidin or streptavidin, facilitating the targeted delivery of conjugated molecules. The PEG linker provides flexibility and solubility, enhancing the overall stability and bioavailability of the compound.
Comparaison Avec Des Composés Similaires
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
- N-Boc-ethylenediamine
- 4,7,10-Trioxa-1,13-tridecanediamine
Uniqueness: N-Boc-N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine is unique due to the presence of both biotin and PEG moieties. This combination allows for specific targeting through biotin-avidin interactions while maintaining solubility and stability through the PEG linker. This dual functionality is not commonly found in similar compounds, making it particularly valuable in targeted drug delivery and biochemical assays.
Propriétés
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N4O7S/c1-25(2,3)36-24(32)27-11-7-13-34-15-17-35-16-14-33-12-6-10-26-21(30)9-5-4-8-20-22-19(18-37-20)28-23(31)29-22/h19-20,22H,4-18H2,1-3H3,(H,26,30)(H,27,32)(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAFRZNOMEHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)

![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)


![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
